![molecular formula C10H12N2O B115202 (4-methoxy-1H-indol-3-yl)methanamine CAS No. 153310-48-6](/img/structure/B115202.png)
(4-methoxy-1H-indol-3-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(4-methoxy-1H-indol-3-yl)methanamine” is C10H12N2O . It is an aminoalkylindole and an aralkylamino compound . The structure of indole derivatives is generally characterized by a benzene ring linked to a pyrrole ring through a CC or CN bond .
Physical And Chemical Properties Analysis
The molecular weight of “(4-methoxy-1H-indol-3-yl)methanamine” is 176.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .
Scientific Research Applications
Synthesis of Furanone Derivatives
The compound has been utilized in the synthesis of furan-2(5H)-one derivatives, which are significant due to their natural occurrence and biological activities. These derivatives exhibit a range of activities, including cytotoxic, antibacterial, and anti-inflammatory properties, and have been tested as agonists for peroxisome proliferator-activated receptors (PPARα), which are relevant in treating dyslipidemia and diabetes .
Construction of Indole Moieties in Alkaloids
Indole derivatives are prevalent in many natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives, including (4-methoxy-1H-indol-3-yl)methanamine, in the treatment of cancer cells, microbes, and various disorders has been a subject of increasing interest. These compounds are essential for synthesizing alkaloids with significant biological properties .
Development of Anti-Inflammatory Agents
Indole derivatives have been synthesized and assessed for their COX-2 inhibitory activity and in vivo anti-inflammatory activity. This is particularly relevant for the development of new therapeutic agents that can manage inflammation-related diseases .
Anti-HIV Research
Novel indolyl and oxochromenyl xanthenone derivatives have been reported, with molecular docking studies indicating potential as anti-HIV-1 agents. The role of indole derivatives in this field is crucial for developing new treatments for HIV .
Multicomponent Synthesis Methods
The compound has been used in multicomponent synthesis methods to create complex molecules efficiently. This approach is valuable for the rapid generation of diverse molecular libraries necessary for drug discovery and development .
Biological Activity Studies
Indole derivatives are known for their various biologically vital properties. Research into the biological potential of these compounds, including their role in treating different types of human disorders, is an ongoing and significant area of study .
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their potential as antimicrobial, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antitubercular, antidiabetic, and antimalarial agents . Therefore, “(4-methoxy-1H-indol-3-yl)methanamine” could also be a subject of future research in these areas.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
(4-methoxy-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYCKHEKOEVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448744 | |
Record name | (4-methoxy-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-1H-indol-3-yl)methanamine | |
CAS RN |
153310-48-6 | |
Record name | (4-methoxy-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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